molecular formula C11H12F3NO2 B14903407 N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide

N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide

Cat. No.: B14903407
M. Wt: 247.21 g/mol
InChI Key: JXSDDVLYYAXBMA-UHFFFAOYSA-N
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Description

N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide is an organic compound with the molecular formula C11H12F3NO2 This compound is characterized by the presence of a phenyl group, a trifluoroethoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide typically involves the reaction of 3-(2,2,2-trifluoroethoxy)propanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-17-7-6-10(16)15-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)

InChI Key

JXSDDVLYYAXBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCOCC(F)(F)F

Origin of Product

United States

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